4-Morpholino-3-aminophenyl sulfone
Overview
Description
4-Morpholino-3-aminophenyl sulfone is an organic compound with the molecular formula C20H26N4O4S It is a sulfone derivative that contains both morpholine and aminophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-aminophenyl sulfone typically involves the reaction of 4-aminophenyl sulfone with morpholine under specific conditions. One common method involves the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-aminophenyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides or amines .
Scientific Research Applications
4-Morpholino-3-aminophenyl sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Morpholino-3-aminophenyl sulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dapsone: A sulfone drug used to treat leprosy and dermatitis herpetiformis.
4-Aminophenyl sulfone: Another sulfone derivative with similar chemical properties but different biological activities.
Uniqueness
4-Morpholino-3-aminophenyl sulfone is unique due to the presence of both morpholine and aminophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-amino-4-morpholin-4-ylphenyl)sulfonyl-2-morpholin-4-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c21-17-13-15(1-3-19(17)23-5-9-27-10-6-23)29(25,26)16-2-4-20(18(22)14-16)24-7-11-28-12-8-24/h1-4,13-14H,5-12,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFSILXORGTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947514 | |
Record name | 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24612-49-5 | |
Record name | NSC141682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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